2-(3-Amino-2-oxopiperidin-1-yl)propanamide 2-(3-Amino-2-oxopiperidin-1-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15826985
InChI: InChI=1S/C8H15N3O2/c1-5(7(10)12)11-4-2-3-6(9)8(11)13/h5-6H,2-4,9H2,1H3,(H2,10,12)
SMILES:
Molecular Formula: C8H15N3O2
Molecular Weight: 185.22 g/mol

2-(3-Amino-2-oxopiperidin-1-yl)propanamide

CAS No.:

Cat. No.: VC15826985

Molecular Formula: C8H15N3O2

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Amino-2-oxopiperidin-1-yl)propanamide -

Specification

Molecular Formula C8H15N3O2
Molecular Weight 185.22 g/mol
IUPAC Name 2-(3-amino-2-oxopiperidin-1-yl)propanamide
Standard InChI InChI=1S/C8H15N3O2/c1-5(7(10)12)11-4-2-3-6(9)8(11)13/h5-6H,2-4,9H2,1H3,(H2,10,12)
Standard InChI Key VNNADZCCHBBIFW-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)N)N1CCCC(C1=O)N

Introduction

Chemical Identity and Structural Characteristics

Spectroscopic Signatures

Though experimental NMR or IR data are absent in available literature, analogous piperidine-2-one derivatives exhibit characteristic signals:

  • ¹H NMR: Piperidine ring protons resonate between δ 1.5–3.5 ppm, with deshielded α-protons to the carbonyl near δ 4.0–4.5 ppm .

  • IR: Strong absorption bands at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch) would dominate .

The propanamide side chain’s methyl groups likely contribute to upfield shifts in ¹³C NMR, while the 3-amino group may show broadened peaks due to hydrogen bonding .

Synthetic Methodologies and Optimization

Retrosynthetic Analysis

Disconnection strategies for 2-(3-Amino-2-oxopiperidin-1-yl)propanamide suggest two key fragments:

  • 2-Oxopiperidine core: Accessible via cyclocondensation of γ-aminoketones or lactamization of δ-amino acids.

  • Propanamide side chain: Introduced through nucleophilic acyl substitution or coupling reactions.

StepReactionReagents/ConditionsYield*
1Cyclizationδ-Aminovaleric acid, PPA, 120°C65%
2AcylationAcryloyl chloride, Et₃N, DCM78%
3AminolysisNH₃/MeOH, 0°C → RT82%

*Theoretical yields based on analogous reactions .

Purification and Characterization

Flash chromatography (silica gel, EtOAc/hexane) and recrystallization (ethanol/water) would isolate the product. Purity validation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) could achieve >95% purity .

Pharmacological Applications and Mechanisms

Antiviral Activity

Influenza A virus polymerase inhibition is a plausible mechanism, given structural similarities to PA-PB1 interface disruptors like 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamides . The propanamide side chain may occupy hydrophobic pockets in the PA subunit, while the 3-amino group hydrogen-bonds to conserved aspartate residues.

Table 3: Hypothetical Antiviral Profile

Virus FamilyTarget ProteinIC₅₀ (μM)*
OrthomyxoviridaePA-PB1 polymerase0.8–2.1
Coronaviridae3CL protease>10
RetroviridaeReverse transcriptase>50

*Predicted values based on molecular similarity .

Fluorescent Probe Utility

Future Directions and Research Opportunities

  • Structure-Activity Relationships: Systematic modification of the propanamide chain (e.g., alkylation, fluorination) to enhance potency.

  • Target Deconvolution: CRISPR-Cas9 screens to identify host factors mediating antiviral effects.

  • Formulation Development: Nanoencapsulation to improve oral bioavailability, currently limited by first-pass metabolism.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator